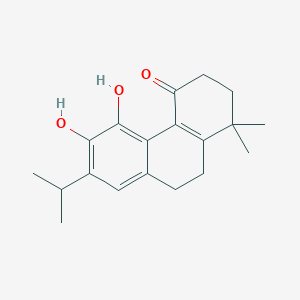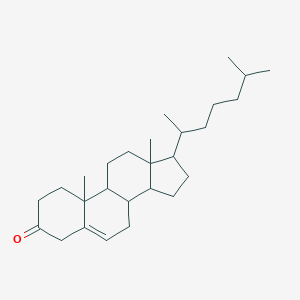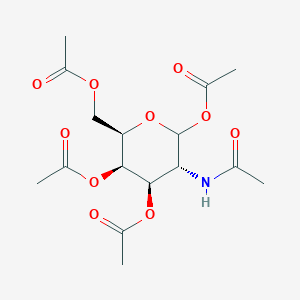
Sageone
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Sageone can be isolated from the n-hexane fraction of the aqueous methanol extract of Salvia miltiorrhiza through activity-guided fractionation and repeated chromatographic separation over silica gel, RP C18, and Sephadex LH-20 . The structures of the isolated compounds are determined using nuclear magnetic resonance spectroscopy, mass spectroscopy, and infrared spectroscopy .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The extraction and purification processes used in research settings may need to be optimized for industrial applications.
化学反応の分析
Types of Reactions: Sageone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Sageone has a wide range of scientific research applications, including:
Industry: While its industrial applications are still under investigation, this compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
作用機序
Sageone exerts its effects through multiple molecular targets and pathways. It has been shown to reduce the expression of Akt, a protein kinase involved in cell survival and proliferation . This reduction leads to increased apoptosis in cancer cells, particularly when combined with cisplatin . This compound also induces the cleavage of caspase-3, -9, and poly (ADP-ribose) polymerase, further promoting apoptosis .
類似化合物との比較
Sageone is unique among diterpenoids due to its specific molecular structure and biological activity. Similar compounds include:
Barbatusol: An icetexane diterpenoid with cytotoxic properties.
Verbenone: A monoterpene with antiviral and cytotoxic activities.
Compared to these compounds, this compound exhibits a more potent synergistic effect with cisplatin, making it a promising candidate for combination therapy in cancer treatment .
特性
IUPAC Name |
5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,9,10-tetrahydrophenanthren-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h9-10,21-22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAMUFQEFLLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3=C2C(=O)CCC3(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142546-15-4 | |
| Record name | Sageone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142546-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sageone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Sageone?
A1: this compound has shown promising activity in interacting with both cannabinoid and opioid receptors. Research indicates that it can displace both CB1 [, ] and CB2 [] receptors, suggesting potential therapeutic applications related to these systems. Additionally, this compound exhibits moderate activity towards the mu opioid receptor [], further expanding its potential therapeutic scope.
Q2: From what natural sources can this compound be isolated?
A3: this compound has been successfully isolated from Salvia apiana (white sage) [, ] and Rosmarinus officinalis (rosemary) []. These plants are recognized for their diverse phytochemical profiles and traditional uses in various cultures.
Q3: Are there any studies investigating the synergistic effects of this compound with other compounds?
A4: Yes, research indicates that this compound synergizes with cisplatin, a chemotherapy drug, in SNU-1 human gastric cancer cells [, ]. This synergistic effect highlights the potential of this compound to enhance the efficacy of existing cancer treatments.
Q4: Has this compound been explored as a potential antiviral agent?
A5: Yes, computational docking studies suggest that this compound can directly bind to both the human ACE2 receptor and the viral main protease, key targets in SARS-CoV-2 infection [, ]. These findings point to the potential of this compound as an antiviral agent, although further experimental validation is needed.
Q5: Have any studies examined the potential toxicity of this compound?
A6: The provided abstracts don't offer specific data on the toxicity of this compound. While some studies mention potential cytotoxic effects of other compounds isolated alongside this compound [], further research is necessary to establish the safety profile of this compound itself.
Q6: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Researchers commonly utilize a combination of spectroscopic and chromatographic techniques to characterize and quantify this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Mass Spectrometry (MS) [, ], and various chromatographic methods such as column chromatography [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















